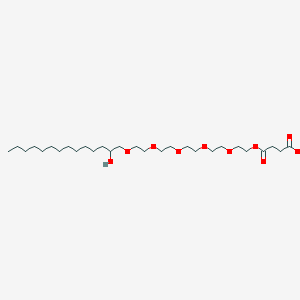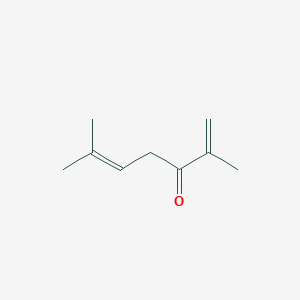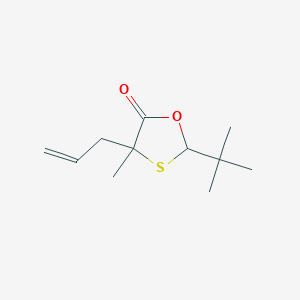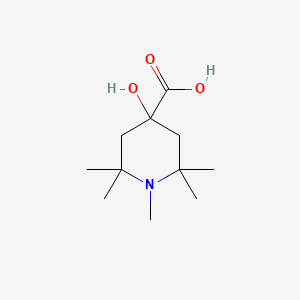
4-Hydroxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylic acid is a chemical compound with the molecular formula C10H21NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. This compound is known for its unique structure, which includes multiple methyl groups and a hydroxyl group, making it a valuable building block in organic synthesis and various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4-Hydroxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylic acid typically involves the reduction of 4-oxo-2,2,6,6-tetramethylpiperidine (TAA) to 4-hydroxy-2,2,6,6-tetramethylpiperidine (HTMP) through catalytic hydrogenation in water. The resulting crude solution is then reacted with formaldehyde or paraformaldehyde in at least a 20% molar excess, along with formic acid. The crude product is then separated from the reaction mixture and purified by distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the use of catalysts, to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methyl groups and hydroxyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
4-Hydroxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Hydroxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and the piperidine ring play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with various substrates .
Comparaison Avec Des Composés Similaires
4-Hydroxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1,2,2,6,6-Pentamethyl-4-piperidinol: This compound shares a similar structure but lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
2,2,6,6-Tetramethyl-4-piperidinol: This compound has fewer methyl groups, resulting in different steric and electronic properties.
The uniqueness of this compound lies in its combination of multiple methyl groups, a hydroxyl group, and a carboxylic acid group, which confer distinct reactivity and versatility in various applications .
Propriétés
Numéro CAS |
90264-94-1 |
|---|---|
Formule moléculaire |
C11H21NO3 |
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
4-hydroxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C11H21NO3/c1-9(2)6-11(15,8(13)14)7-10(3,4)12(9)5/h15H,6-7H2,1-5H3,(H,13,14) |
Clé InChI |
ZZLKQLPJSLIRJX-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(N1C)(C)C)(C(=O)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-Hydroxyphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one](/img/structure/B14357449.png)
![2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one](/img/structure/B14357457.png)
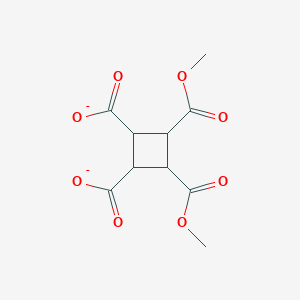
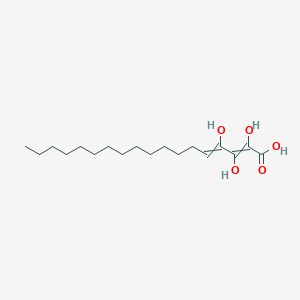
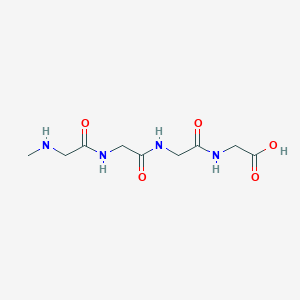
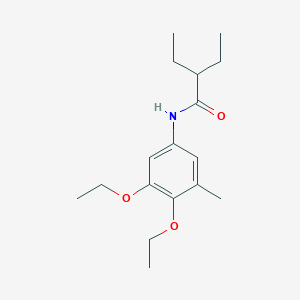
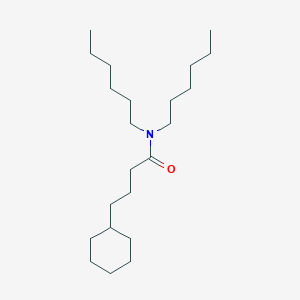
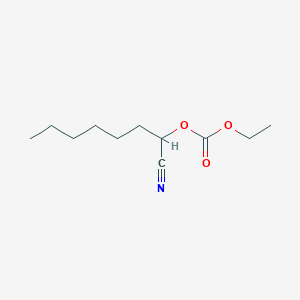
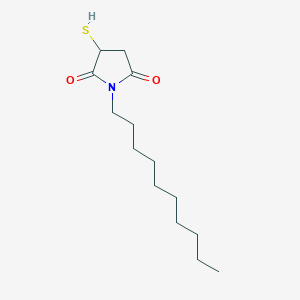

![5-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)-3-methylpent-3-en-2-ol](/img/structure/B14357506.png)
